
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nicotinoyl-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound that features a quinoline core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nicotinoyl and carbonitrile functional groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nicotinoyl-1,2-dihydroquinoline-2-carbonitrile can be synthesized through several synthetic routes. One common method involves the condensation of 1,2-dihydroquinoline with nicotinic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of 1-nicotinoyl-1,2-dihydroquinoline-2-carbonitrile may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nicotinoyl-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline compounds.
Scientific Research Applications
1-Nicotinoyl-1,2-dihydroquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Industry: It is utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 1-nicotinoyl-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the carbonitrile group allows it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Quinoline: A parent compound with similar structural features but lacking the nicotinoyl and carbonitrile groups.
Nicotinic Acid Derivatives: Compounds that share the nicotinoyl group but differ in the rest of the structure.
Carbonitrile Compounds: Molecules containing the carbonitrile functional group but with different core structures.
Uniqueness: 1-Nicotinoyl-1,2-dihydroquinoline-2-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H11N3O |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
1-(pyridine-3-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C16H11N3O/c17-10-14-8-7-12-4-1-2-6-15(12)19(14)16(20)13-5-3-9-18-11-13/h1-9,11,14H |
InChI Key |
HOFXQWJCKGKQDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CN=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


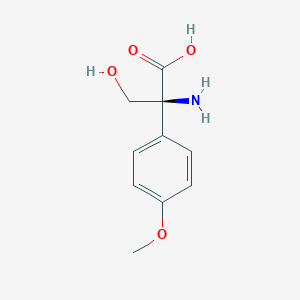

![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12849075.png)
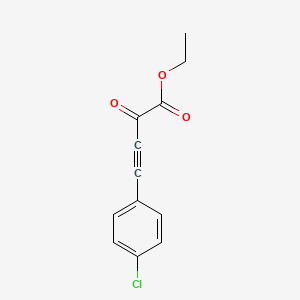
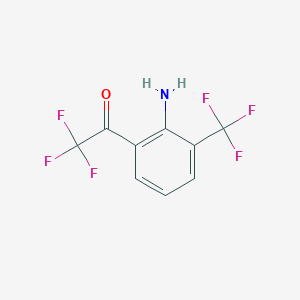


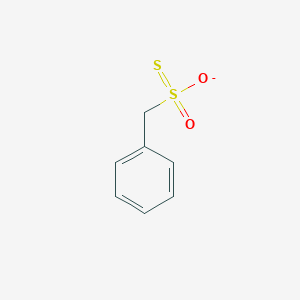

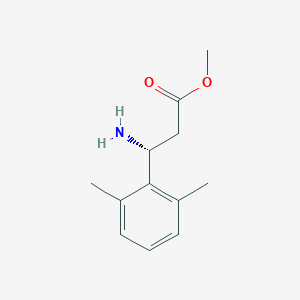
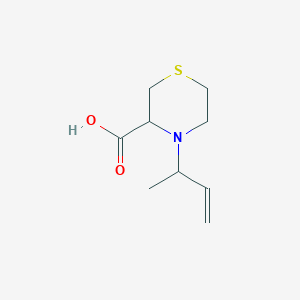

![2-[3-(Benzyloxy)phenyl]thiophene](/img/structure/B12849111.png)

